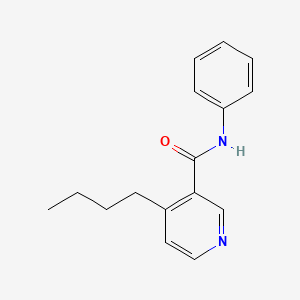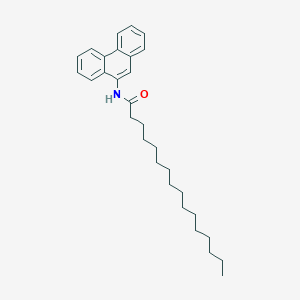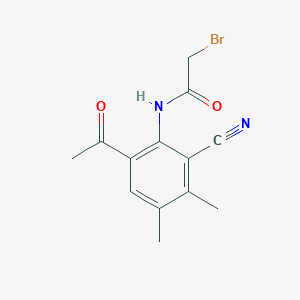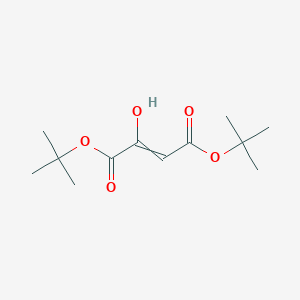![molecular formula C19H23O3P B14385975 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol CAS No. 89358-81-6](/img/structure/B14385975.png)
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol is an organic compound that features a cyclohexane ring substituted with a diphenylphosphoryl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol typically involves the reaction of cyclohexane derivatives with diphenylphosphoryl reagents under controlled conditions. One common method involves the use of cyclohexanone as a starting material, which undergoes a reaction with diphenylphosphoryl chloride in the presence of a base to form the desired product. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane with different substituents.
Scientific Research Applications
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylcyclohexane: Similar structure but lacks the phosphoryl group.
Cyclohexane-1,2-diol: Contains hydroxyl groups but no diphenylphosphoryl group.
Diphenylphosphorylcyclohexane: Contains the diphenylphosphoryl group but lacks hydroxyl groups.
Uniqueness
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol is unique due to the presence of both the diphenylphosphoryl group and hydroxyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89358-81-6 |
|---|---|
Molecular Formula |
C19H23O3P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(diphenylphosphorylmethyl)cyclohexane-1,2-diol |
InChI |
InChI=1S/C19H23O3P/c20-18-13-7-8-14-19(18,21)15-23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18,20-21H,7-8,13-15H2 |
InChI Key |
GHBLFYKTNSNUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)




![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)

![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)


![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
